2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride
Description
Properties
CAS No. |
3666-68-0 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
InChI Key |
YXNTVNNAXUKHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride
General Synthetic Strategy
The synthesis of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride typically involves the following key steps:
- Formation of the substituted 1,3-dioxolane ring via acetalization of a ketone precursor.
- Introduction of the piperidine moiety through nucleophilic substitution or Mannich-type reactions.
- Conversion of the free amine piperidine derivative into its piperidinium salt by treatment with hydrochloric acid.
This approach ensures the formation of the desired stereochemistry and the ionic chloride salt form.
Detailed Synthetic Routes
Acetalization to Form the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is formed by the reaction of a ketone bearing an ethyl and phenyl substituent with a diol under acidic conditions. This step is crucial for establishing the 2-ethyl-2-phenyl substitution pattern on the dioxolane ring.
- Typical reaction conditions involve the use of glycerol derivatives or ethylene glycol with catalytic acid (e.g., p-toluenesulfonic acid) to promote ring closure.
- The reaction is carried out under reflux or mild heating to drive the equilibrium toward acetal formation.
- Diastereomeric mixtures may form, which can be separated by chromatographic techniques such as flash column chromatography.
Formation of the Piperidinium Chloride Salt
The free base piperidine derivative is converted into its hydrochloride salt by treatment with hydrochloric acid:
Representative Preparation Protocol
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Ketone precursor + ethylene glycol + catalytic acid (e.g., p-TsOH), reflux | Formation of 2-ethyl-2-phenyl-1,3-dioxolane intermediate | High yield; possible diastereomeric mixture |
| 2 | Dioxolane intermediate + piperidine + formaldehyde, acidic medium | Mannich reaction to install piperidine ring | Moderate to good yield; stereochemistry controlled by conditions |
| 3 | Piperidine derivative + HCl in methanol | Formation of piperidinium chloride salt | Quantitative or near-quantitative yield; salt isolated by crystallization |
Analysis of Reaction Parameters and Optimization
Stereochemical Control
- The stereochemistry at the dioxolane ring and piperidine substitution is critical for biological activity.
- Diastereomeric mixtures formed during acetalization and Mannich reactions can be separated by chromatographic methods.
- Nuclear Magnetic Resonance (NMR) techniques such as NOESY and ^1H-NMR are used to characterize stereochemistry and confirm purity.
Solvent and Acid Choice
- Acid catalysts such as p-toluenesulfonic acid or hydrochloric acid are preferred for acetalization and salt formation, respectively.
- Solvent choice (methanol, ethanol, dichloromethane) affects reaction rates and product isolation efficiency.
Purification Techniques
- Flash column chromatography is employed to separate diastereomers and remove impurities.
- Crystallization from appropriate solvents yields pure piperidinium chloride salt.
Summary of Research Findings and Data
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to its diol form.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various carbonyl compounds, diols, and substituted piperidines.
Scientific Research Applications
Medicinal Chemistry Applications
Etoxadrol is primarily recognized for its role as an N-methyl-D-aspartic acid (NMDA) antagonist. This property positions it as a candidate for anesthetic research and pain management. The compound has been studied for its analgesic effects, demonstrating the ability to provide pain relief without significantly affecting voluntary motor activity. This characteristic makes it particularly interesting for therapeutic uses where pain management is critical without the risk of sedation or coma .
Case Study: Analgesic Properties
A notable study highlighted the injectable compositions of Etoxadrol's optical isomer, which were administered to relieve pain effectively. The study found that dosages could achieve complete analgesia without inducing a comatose state, showcasing its potential for clinical applications in pain management .
Cosmetic Applications
In the realm of cosmetics, 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride has been explored for its formulation properties. Its unique chemical structure allows it to act as an effective ingredient in skin care formulations, contributing to stability and enhancing the sensory experience of products.
Table 1: Cosmetic Formulation Properties
| Property | Description |
|---|---|
| Stability | Enhances the stability of emulsions |
| Sensory Experience | Improves texture and feel on the skin |
| Moisturizing Effects | Contributes to skin hydration |
Research Findings
Recent investigations have focused on optimizing formulations using Etoxadrol in cosmetic products. For instance, studies employing experimental design techniques have shown that incorporating this compound can significantly impact the rheological properties of formulations, leading to improved sensory attributes such as consistency and stickiness .
Case Study: Topical Formulations
One study developed a topical formulation containing Etoxadrol and evaluated its physical and sensory properties. The results indicated that formulations with this compound exhibited enhanced moisturizing effects and stability compared to control formulations without it. This underscores its potential utility in developing effective cosmetic products aimed at improving skin health .
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dioxolane ring can act as a protecting group, while the piperidinium moiety can interact with biological targets, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Chromatographic Comparison
Pharmacological and Therapeutic Profiles
Etoxadrol hydrochloride is distinguished by its rapid-onset anesthetic action, attributed to its moderate lipophilicity and ionizable piperidinium group, enabling blood-brain barrier penetration . Other analogues, such as 5-Ethyl-5-phenylbarbituric acid, exhibit anticonvulsant/sedative properties but lack the piperidinium moiety critical for Etoxadrol’s mechanism .
Physicochemical Properties and Solubility
While explicit solubility data for Etoxadrol hydrochloride are unavailable, its inclusion in the Handbook of Aqueous Solubility Data underscores its relevance in formulation studies . Structural analogues like 5-Ethyl-5-phenylhydantoin (solubility: 2415 mg/L) and Ethyl phenyl ketone (1769 mg/L) suggest that Etoxadrol’s ethyl-phenyl-dioxolane system may confer intermediate hydrophilicity, balancing tissue distribution and excretion . In contrast, fluorinated derivatives (e.g., Compound 55) exhibit higher lipophilicity due to tetrafluoropropyl groups, complicating aqueous formulation .
Biological Activity
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride, commonly referred to as Etoxadrol, is a synthetic compound notable for its pharmacological properties, particularly as an N-methyl-D-aspartic acid (NMDA) antagonist. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃ClN₂O₂ |
| Molecular Weight | 261.36 g/mol |
| CAS Number | 28189-85-7 |
| Density | 1.057 g/cm³ |
| Boiling Point | 373°C at 760 mmHg |
| Flash Point | 157.4°C |
NMDA Antagonism
Etoxadrol has been identified as a potent NMDA antagonist, which is significant in the context of neuropharmacology. NMDA receptors play a crucial role in synaptic plasticity and memory function. By inhibiting these receptors, Etoxadrol may provide therapeutic benefits in conditions such as:
- Anesthesia : Its NMDA antagonistic properties make it a candidate for anesthetic research, potentially offering alternatives to traditional anesthetics that may have undesirable side effects .
- Pain Management : Research indicates that Etoxadrol can induce analgesia without significant motor impairment, making it an interesting option for pain relief in clinical settings .
Animal Studies
In animal models, Etoxadrol has demonstrated various effects:
- Stimulation and Ataxia : In studies involving male mice, administration of Etoxadrol at a dosage of 100 mg/kg resulted in marked stimulation and ataxia .
- Analgesic Effects : The compound has shown efficacy in producing analgesia at doses lower than those required to induce sedation or coma, which is particularly useful for pain management strategies .
Case Studies
A notable case study involved the administration of Etoxadrol in primates, where it was found to effectively relieve pain without significant adverse effects on voluntary motor activity. This characteristic is particularly beneficial for surgical procedures where pain management is critical but should not compromise motor function .
Etoxadrol's mechanism primarily involves its interaction with NMDA receptors. By blocking these receptors, the compound reduces excitatory neurotransmission associated with pain and anxiety responses. This action can lead to both anesthetic and analgesic effects.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Etoxadrol has provided insights into how modifications to its chemical structure can enhance its biological activity. For instance:
Q & A
Q. What emerging technologies could revolutionize research on this compound?
- Methodological Answer:
- Machine Learning (ML): Train models on existing piperidinium derivative datasets to predict synthetic routes or toxicity .
- Microfluidics: Enable high-throughput screening of reaction conditions or bioactivity .
- Cryo-EM: Resolve ligand-receptor interactions at near-atomic resolution for drug design applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
